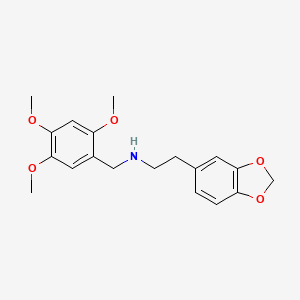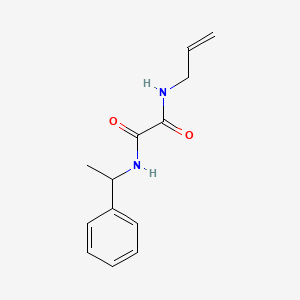![molecular formula C18H17Cl3N2O B4984939 2,3-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B4984939.png)
2,3-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide, also known as AG490, is a synthetic compound that has been widely used in scientific research as an inhibitor of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathways. AG490 has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In
Mécanisme D'action
2,3-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide inhibits the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK proteins. This binding prevents the phosphorylation and activation of JAK proteins, which are required for the activation of downstream STAT proteins. Inhibition of this pathway leads to the suppression of downstream signaling events, including the expression of cytokines, chemokines, and other inflammatory mediators.
Biochemical and Physiological Effects
2,3-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide has been found to have various biochemical and physiological effects in scientific research. Inhibition of the JAK/STAT signaling pathway by 2,3-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide has been shown to suppress the proliferation of cancer cells, induce apoptosis, and enhance the sensitivity of cancer cells to chemotherapy. 2,3-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide has also been found to have anti-inflammatory effects by suppressing the expression of cytokines and chemokines. In addition, 2,3-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide has been shown to have potential applications in the treatment of autoimmune disorders by suppressing the activation of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide has several advantages for use in scientific research. It is a potent and selective inhibitor of the JAK/STAT signaling pathway, making it a valuable tool for studying the role of this pathway in various diseases. 2,3-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide is also relatively stable and can be easily synthesized in the laboratory. However, there are also limitations to the use of 2,3-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide in lab experiments. It has been found to have off-target effects on other signaling pathways, which can complicate the interpretation of results. In addition, the optimal concentration and duration of 2,3-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide treatment can vary depending on the experimental conditions, which requires careful optimization.
Orientations Futures
For the use of 2,3-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide include the development of novel cancer therapies, the treatment of autoimmune disorders, and further studies to better understand its off-target effects.
Méthodes De Synthèse
2,3-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide can be synthesized through a multi-step process involving the reaction of 2,3-dichlorobenzoyl chloride with piperidine, followed by the reaction with 3-chloro-4-aminophenyl and 2-amino-5-chlorobenzamide. The final product is obtained through purification and recrystallization.
Applications De Recherche Scientifique
2,3-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide has been extensively studied in scientific research as an inhibitor of the JAK/STAT signaling pathway. This pathway plays a critical role in the regulation of immune responses, cell proliferation, differentiation, and survival. Dysregulation of this pathway has been implicated in various diseases, including cancer, inflammation, and autoimmune disorders. 2,3-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide has been found to inhibit the activation of JAK and STAT proteins, leading to the suppression of downstream signaling events. This inhibition has been shown to have potential therapeutic applications in the treatment of various diseases.
Propriétés
IUPAC Name |
2,3-dichloro-N-(3-chloro-4-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl3N2O/c19-14-6-4-5-13(17(14)21)18(24)22-12-7-8-16(15(20)11-12)23-9-2-1-3-10-23/h4-8,11H,1-3,9-10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBRELDIJFIFND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=C(C(=CC=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-N-(3-chloro-4-piperidin-1-ylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1H-indol-2-ylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B4984858.png)
![N-{5-[5-chloro-2-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B4984864.png)

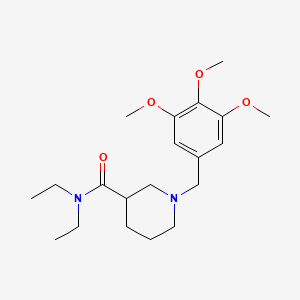
![1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethoxy)piperidine](/img/structure/B4984890.png)
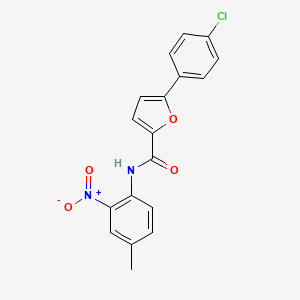
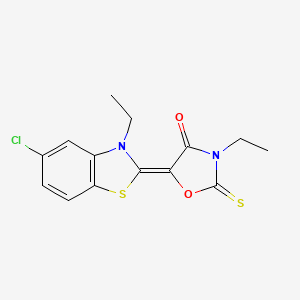
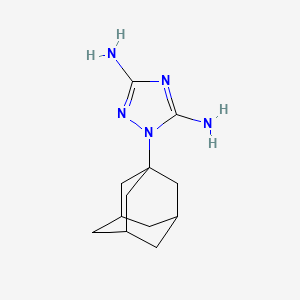
![5-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}isophthalic acid](/img/structure/B4984912.png)
![2-[(2-chlorobenzyl)thio]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4984914.png)
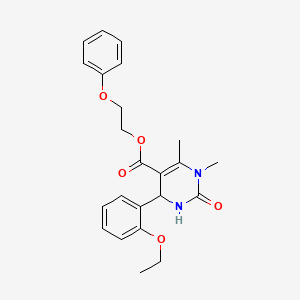
![2-phenyl-N-[1-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B4984921.png)
